3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one
Description
Properties
IUPAC Name |
3-methyl-4-(2-oxochromene-3-carbonyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-9-13(18)16-6-7-17(9)14(19)11-8-10-4-2-3-5-12(10)21-15(11)20/h2-5,8-9H,6-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBLIEFFLRYWLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling
Activating 2-oxo-2H-chromene-3-carboxylic acid with HATU or EDC/HOBt in DMF/DCM and reacting it with 3-methylpiperazin-2-one in the presence of DIPEA yields the target compound. For example, a protocol from achieved 75–81% yields for analogous sulfonamide derivatives using DCM and DIPEA at room temperature.
Optimized Conditions :
Stepwise Deprotection and Acylation
An alternative approach involves synthesizing a Boc-protected intermediate (as in Section 2.1), followed by deprotection and subsequent acylation with methylating agents. This method ensures better control over regioselectivity but requires additional purification steps.
Analytical Characterization
Successful synthesis is validated through spectroscopic and chromatographic methods:
- Melting Point : Reported intermediates exhibit melting points between 130–155°C.
- ¹H NMR : Characteristic signals include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–3.9 ppm), and carbonyl resonances.
- IR Spectroscopy : Strong absorptions at 1690–1665 cm⁻¹ (C=O stretch) and 1330–1150 cm⁻¹ (sulfonyl or amide C-N).
Challenges and Optimization
- Regioselectivity : Introducing the methyl group at position 3 of the piperazinone ring requires careful selection of alkylating agents and reaction conditions to avoid over-alkylation.
- Yield Improvement : Using HATU over EDC/HOBt improves coupling efficiency (90% vs. 61% in).
- Purification : Column chromatography with ethyl acetate/hexane (6:4) effectively isolates the final product.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include various coumarin derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of piperazinone, including 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one, exhibit notable cytotoxic effects against various cancer cell lines. A study evaluating related compounds found that they inhibited the proliferation of colon cancer (HT-29) and lung cancer (A549) cells using the MTT assay method .
Table 1: Cytotoxicity of Piperazinone Derivatives
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HT-29 | TBD |
| 3-methyl derivatives | A549 | TBD |
Neuroprotective Effects
The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective properties. Research indicates that compounds with similar structural features can modulate neurotransmitter systems, offering insights into their use in treating neurological disorders .
Enzyme Inhibition
Studies have shown that piperazine derivatives can act as enzyme inhibitors, which may be beneficial in treating diseases where enzyme activity is dysregulated. This includes potential applications in metabolic disorders and certain types of cancer .
Case Study 1: Cytotoxic Evaluation
In a study focused on the synthesis and evaluation of piperazinone derivatives, researchers synthesized several compounds and tested their cytotoxicity against a panel of cancer cell lines. The findings revealed significant anti-cancer properties, with some derivatives demonstrating IC50 values below 1 μM against breast cancer cell lines .
Case Study 2: Neuroprotective Potential
Another research initiative explored the neuroprotective effects of chromene-based compounds. The study indicated that these compounds could reduce oxidative stress in neuronal cells, suggesting their potential use in neurodegenerative diseases like Alzheimer's and Parkinson's .
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes and interfering with cellular processes . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect oxidative stress pathways and DNA synthesis .
Comparison with Similar Compounds
Substituent Variations
- 3-{(2S)-1-[4-(3-Chlorophenyl)-1-Piperazinyl]-3-Methyl-1-Oxo-2-Butanyl}-1,2,3-Benzotriazin-4(3H)-One (): Key Features: A benzotriazinone replaces the chromene moiety, and a 3-chlorophenyl group is attached to the piperazine ring. The benzotriazinone group may participate in hydrogen bonding . Molecular Formula: C₂₂H₂₃ClN₆O₂.
- 3-(2-(4-(2-Methoxyphenyl)Piperazin-1-Yl)-2-Oxoethyl)Benzo[d][1,2,3]Triazin-4(3H)-One (): Key Features: A 2-methoxyphenyl group on the piperazine ring and a benzotriazinone substituent. Molecular Formula: C₂₀H₂₁N₅O₃; Molar Mass: 379.41 g/mol .
4-[(4-Methoxyphenyl)Carbonyl]-3-[2-Oxo-2-(4-Phenylpiperazin-1-Yl)Ethyl]Piperazin-2-One () :
Core Modifications
- (3S)-4-Boc-1-Carboxymethyl-3-Benzyl-Piperazin-2-One (): Key Features: A Boc-protected amine and benzyl group. Molecular Formula: C₁₈H₂₄N₂O₅; Molar Mass: 348.4 g/mol .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
†Inferred from structural analysis; chromene carbonyl (C₁₀H₅O₃) + 3-methyl-piperazin-2-one (C₅H₇N₂O).
- Solubility : The target compound’s chromene carbonyl group may reduce aqueous solubility compared to methoxy-substituted derivatives () but improve lipid bilayer penetration .
- Hydrogen Bonding: The chromene’s carbonyl and the piperazin-2-one’s amide groups enable hydrogen bonding, similar to benzotriazinone derivatives (), which could influence crystal packing or target binding .
Biological Activity
3-Methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one, a compound with significant pharmacological potential, has been the subject of various studies focusing on its biological activities. This article aims to consolidate findings related to its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research sources.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C₁₄H₁₃N₃O₃
- IUPAC Name : this compound
- SMILES Notation : CN1CC(=O)N(C(=O)c2cc3c(c(c2)C(=O)OC1=O)C=CC=C3)C(=O)N1
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of compounds related to this compound. For instance, derivatives of coumarin have shown dual inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. A specific study indicated that certain analogs could inhibit COX-1 and COX-2 with varying degrees of potency, suggesting a potential application in treating inflammatory diseases .
2. Antimicrobial Activity
Research has also explored the antimicrobial efficacy of this compound. A series of piperazine hybridized coumarin derivatives demonstrated significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) studies indicated that modifications in the piperazine moiety could enhance antibacterial properties, making these compounds promising candidates for further development .
3. Antioxidant Properties
Antioxidant activity is another critical aspect of the biological profile of this compound. Studies have shown that coumarin derivatives exhibit strong free radical scavenging abilities. The presence of hydroxyl groups in the chromene structure significantly contributes to this activity, which is essential for preventing oxidative stress-related cellular damage .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, particularly COX enzymes, leading to reduced production of pro-inflammatory mediators.
- Molecular Docking Studies : Computational studies have provided insights into how this compound interacts with target proteins at the molecular level. For example, docking simulations revealed favorable binding interactions with active sites of COX enzymes, supporting its role as an anti-inflammatory agent .
Case Study 1: Anti-inflammatory Efficacy
A study involving a series of synthesized coumarin derivatives assessed their ability to inhibit COX enzymes. One derivative showed an IC50 value lower than that of standard anti-inflammatory drugs like Meloxicam, indicating superior efficacy in reducing inflammation .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests evaluated the antibacterial activity of several piperazine-coumarin hybrids against resistant bacterial strains. Results indicated that some derivatives exhibited significant antimicrobial effects with minimal cytotoxicity towards human cells, highlighting their therapeutic potential .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-4-(2-oxo-2H-chromene-3-carbonyl)piperazin-2-one, and how can coupling reactions be optimized for yield?
- Methodology : The synthesis typically involves coupling chromene-3-carboxylic acid derivatives with substituted piperazin-2-ones. Key steps include:
- Activation : Use of coupling agents like EDCI/HOBt for amide bond formation between the chromene carbonyl and piperazine nitrogen.
- Protection Strategies : Temporary protection of the piperazinone ring’s reactive sites (e.g., Boc or Fmoc groups) to prevent side reactions.
- Optimization : Reaction conditions (e.g., solvent polarity, temperature) should be screened via DoE (Design of Experiments) to maximize yield. For example, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
Q. How can X-ray crystallography and spectroscopic methods (NMR, IR) resolve ambiguities in the compound’s structural confirmation?
- Methodology :
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for refining crystal structures, particularly for verifying the chromene-piperazine dihedral angle and hydrogen-bonding networks .
- NMR : and NMR can confirm the presence of the 2-oxo chromene moiety (δ ~160 ppm for carbonyl) and piperazinone ring protons (δ 3.0–4.5 ppm).
- IR : Stretching frequencies for C=O (1680–1720 cm) and N-H (3200–3400 cm) validate functional groups.
Q. What computational methods are suitable for predicting the compound’s reactivity and intermolecular interactions?
- Methodology :
- DFT Calculations : Gaussian or ORCA software can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., water, DMSO) assess solubility and aggregation behavior.
- Docking Studies : AutoDock Vina evaluates potential binding interactions with biological targets, such as enzymes with active-site serine residues .
Advanced Research Questions
Q. How can enantioselective synthesis challenges be addressed for chiral derivatives of this compound?
- Methodology :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during piperazinone ring formation.
- Resolution Techniques : Chiral HPLC or enzymatic resolution (lipases) separates enantiomers. Monitor enantiomeric excess (ee) via circular dichroism (CD) .
- Case Study : highlights α-tertiary piperazin-2-one synthesis via asymmetric catalysis, emphasizing steric and electronic tuning of ligands.
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results (e.g., bond-length discrepancies)?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR-derived torsion angles with X-ray data. For example, if NMR suggests free rotation of the chromene moiety but X-ray shows a fixed conformation, consider temperature-dependent NMR studies.
- Refinement Software : SHELXL’s restraints/constraints feature adjusts bond parameters to align with crystallographic data without overfitting .
Q. How does the compound’s hydrogen-bonding network influence its solid-state stability and bioavailability?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules ( ) to classify hydrogen bonds (e.g., motifs for dimeric interactions).
- Stability Testing : Compare dissolution rates of polymorphs (e.g., Form I vs. Form II) under accelerated storage conditions (40°C/75% RH).
- Bioavailability : Use Caco-2 cell assays to correlate crystallinity (via PXRD) with permeability .
Q. What analytical methods are effective for detecting trace impurities in synthesized batches?
- Methodology :
- HPLC-MS : Employ a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to separate impurities. Reference standards (e.g., EP/BP guidelines in ) ensure method validation.
- Forced Degradation : Expose the compound to oxidative (HO), thermal (80°C), and photolytic (ICH Q1B) conditions to identify degradation products .
Q. How can reaction mechanisms for unexpected byproducts (e.g., ring-opened derivatives) be elucidated?
- Methodology :
- Isotopic Labeling : Use -labeled piperazinone to track nitrogen migration during side reactions.
- Kinetic Studies : Monitor byproduct formation via in-situ IR or LC-MS to propose mechanisms (e.g., nucleophilic attack on the chromene carbonyl).
Methodological Notes
- Data Sources : Avoid non-peer-reviewed platforms (e.g., BenchChem). Prioritize crystallographic databases (CCDC), PubChem ( ), and pharmacopeial guidelines ( ).
- Instrumentation : High-field NMR (≥500 MHz), single-crystal X-ray diffractometers, and UPLC-QTOF systems are critical for advanced analyses.
- Ethical Compliance : Adhere to ICH guidelines for stability testing and OECD principles for ecotoxicity assessments (if applicable).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
